

High-performance liquid chromatography (HPLC) method for 2-Ethyloctanoic acid

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Compound of Interest

Compound Name: 2-Ethyloctanoic acid

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An HPLC Method for the Determination of 2-Ethyloctanoic Acid

This application note describes a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **2-Ethyloctanoic acid**. This method is applicable to researchers, scientists, and professionals in the field of drug development for the determination of **2-Ethyloctanoic acid** in various samples.

Introduction

2-Ethyloctanoic acid, also known as 2-ethylhexanoic acid, is a branched-chain carboxylic acid used in a variety of industrial applications, including as a precursor in the synthesis of plasticizers, as a corrosion inhibitor, and in the production of metal salts for driers. Accurate and robust analytical methods are crucial for quality control and for studying its pharmacokinetic and toxicokinetic properties. High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a widely used technique for the analysis of organic acids due to its specificity, sensitivity, and reproducibility.

This document provides a detailed protocol for the analysis of **2-Ethyloctanoic acid** using a reverse-phase HPLC method.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the HPLC analysis of **2-Ethyloctanoic acid**, compiled from various sources.

Parameter	Value	Reference
Linearity Range	1 - 7 µg/mL	[1]
Correlation Coefficient (r ²)	> 0.999	[1]
Limit of Detection (LOD)	0.036 µg/mL	[1][2]
Limit of Quantification (LOQ)	0.12 µg/mL	[1]
Accuracy (Recovery)	94.1% - 100.0%	[1]
Precision (RSD/CV)	< 2.2%	[1]

Experimental Protocol

This protocol outlines the necessary steps for the determination of **2-Ethyl octanoic acid** using HPLC.

Materials and Reagents

- **2-Ethyl octanoic acid** reference standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid (or Formic acid for MS compatibility)
- Methanol (for cleaning)

Instrumentation

- HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)
- C18 reverse-phase column (e.g., Eclipse XDB C18, 4.6mm x 150mm, 5µm)[3]
- Analytical balance
- Volumetric flasks and pipettes

- Syringe filters (0.45 μm)

Chromatographic Conditions

- Column: Eclipse XDB C18, 4.6mm x 150mm, 5 μm [3]
- Mobile Phase: Acetonitrile and phosphate buffered saline (50:50, v/v). The phosphate buffered saline is prepared by diluting 0.825mL of phosphoric acid with ultrapure water to 1L and adjusting the pH to 2.3.[3] For Mass Spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid.[4]
- Flow Rate: 1.0 mL/min[3]
- Injection Volume: 10 μL [3]
- Column Temperature: 30°C[3]
- Detection Wavelength: 213 nm[3]
- Analysis Time: 10 min[3]

Preparation of Standard Solutions

- Stock Standard Solution (e.g., 1000 $\mu\text{g/mL}$): Accurately weigh an appropriate amount of **2-Ethyl octanoic acid** reference standard and dissolve it in the mobile phase in a volumetric flask to obtain the desired concentration.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 to 7 $\mu\text{g/mL}$).

Sample Preparation

- Accurately weigh or pipette the sample containing **2-Ethyl octanoic acid**.
- Dilute the sample with the mobile phase to a concentration that falls within the linear range of the method.

- Filter the diluted sample through a 0.45 μm syringe filter prior to injection into the HPLC system.

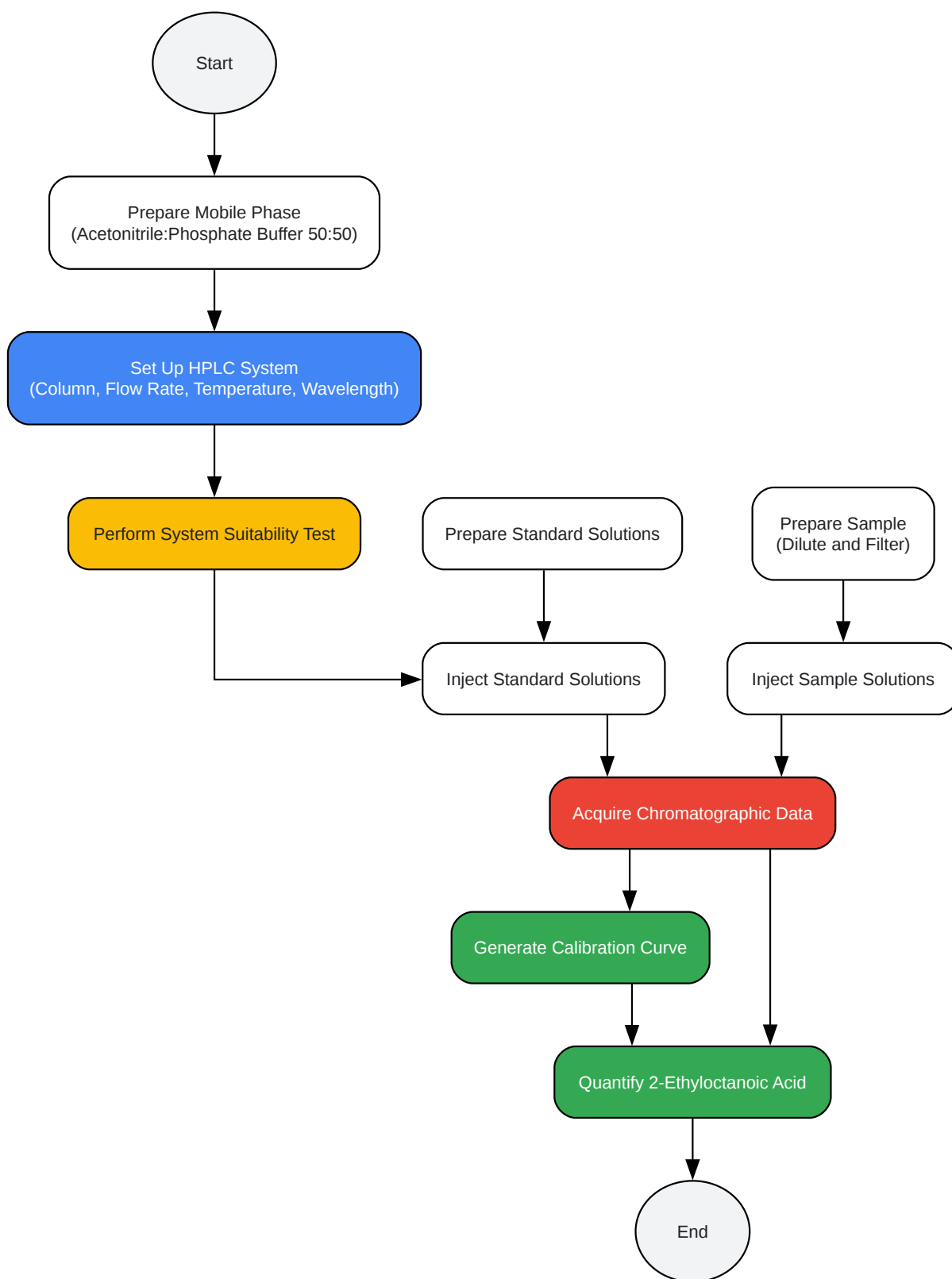
System Suitability

Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Inject the working standard solution multiple times and evaluate parameters such as peak area repeatability ($\text{RSD} < 2\%$), theoretical plates, and tailing factor.

Data Analysis

- Create a calibration curve by plotting the peak area of the **2-Ethyl-octanoic acid** standards against their corresponding concentrations.
- Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r^2).
- Determine the concentration of **2-Ethyl-octanoic acid** in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow Diagram



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Caption: Workflow for the HPLC analysis of **2-Ethyl octanoic acid**.

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